molecular formula C7H8N4 B1514065 2-(Ethylamino)pyrimidine-5-carbonitrile CAS No. 1033693-16-1

2-(Ethylamino)pyrimidine-5-carbonitrile

Cat. No.: B1514065
CAS No.: 1033693-16-1
M. Wt: 148.17 g/mol
InChI Key: LOHQYUNCKWKNPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Ethylamino)pyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C7H8N4 and its molecular weight is 148.17 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 2-(Ethylamino)pyrimidine-5-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a crucial regulator of numerous biological processes, including cell cycle progression, apoptosis inhibition, and tumor cell motility .

Mode of Action

This compound has been designed as an ATP mimicking tyrosine kinase inhibitor of EGFR . It interacts with EGFR by binding to its active site, thereby inhibiting its function . This interaction results in the inhibition of EGFR’s tyrosine kinase activity, which is crucial for the receptor’s function .

Biochemical Pathways

The inhibition of EGFR by this compound affects several biochemical pathways. The most notable effect is the disturbance of the cell cycle, particularly the blocking of the G1 phase . This leads to an increase in annexin-V stained cells, indicating an increase in the percentage of apoptosis .

Pharmacokinetics

In silico admet studies have shown that the compound has good drug-likeness properties .

Result of Action

The result of the action of this compound is significant antiproliferative activity against various human tumor cell lines . For instance, it has shown to be more active than the EGFR inhibitor erlotinib . Moreover, it can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in various cancer cells . Additionally, it has been found to upregulate the level of caspase-3, a crucial enzyme in the execution-phase of cell apoptosis .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of this compound It’s worth noting that like all drugs, factors such as pH, temperature, and the presence of other molecules can influence its stability and efficacy. For instance, its melting point is reported to be between 40-44 °C , suggesting that it may be stable at normal body temperatures but could degrade at higher temperatures.

Properties

IUPAC Name

2-(ethylamino)pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-2-9-7-10-4-6(3-8)5-11-7/h4-5H,2H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHQYUNCKWKNPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(C=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.